molecular formula C7H7NO2 B13462495 4-Cyclopropyl-1,3-oxazole-5-carbaldehyde CAS No. 1554560-65-4

4-Cyclopropyl-1,3-oxazole-5-carbaldehyde

Cat. No.: B13462495
CAS No.: 1554560-65-4
M. Wt: 137.14 g/mol
InChI Key: FXPUFOWTWOCGBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclopropyl-1,3-oxazole-5-carbaldehyde is a heterocyclic compound with the molecular formula C7H7NO2. It features a cyclopropyl group attached to an oxazole ring, which is further substituted with a formyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-1,3-oxazole-5-carbaldehyde typically involves the formation of the oxazole ring followed by the introduction of the cyclopropyl and formyl groups. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of cyclopropylamine with glyoxal in the presence of an acid catalyst can yield the desired oxazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-1,3-oxazole-5-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Electrophilic reagents such as halogens or nitrating agents

Major Products Formed

Scientific Research Applications

4-Cyclopropyl-1,3-oxazole-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-1,3-oxazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and other interactions with biological targets, while the cyclopropyl group can influence the compound’s overall conformation and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 5-Cyclopropyl-1,3-oxazole-4-carbaldehyde
  • 3-Cyclopropyl-1,2-oxazole-4-carbaldehyde
  • Ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate

Uniqueness

4-Cyclopropyl-1,3-oxazole-5-carbaldehyde is unique due to the specific positioning of the cyclopropyl and formyl groups on the oxazole ring. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the cyclopropyl group can also impart additional steric effects, influencing the compound’s interactions with biological targets .

Properties

IUPAC Name

4-cyclopropyl-1,3-oxazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c9-3-6-7(5-1-2-5)8-4-10-6/h3-5H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPUFOWTWOCGBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(OC=N2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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